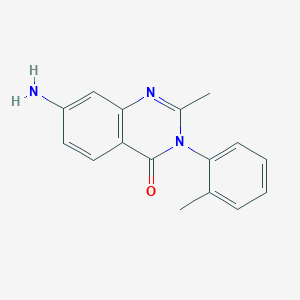
4-(4-chlorobenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14ClNO. It is a member of the piperidine family, characterized by a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)piperidin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of various chemical products
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)piperidin-4-ol
- Loperamide hydrochloride
- Penfluridol
- Haloperidol metabolite I
Uniqueness
4-(4-chlorobenzyl)piperidin-4-ol is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Propriétés
Numéro CAS |
83072-21-3 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
Clé InChI |
TUWKKISRHRSDOB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)








![Spiro[5.5]undecan-3-ol](/img/structure/B8767341.png)




